Triacontanal

Antihepatotoxic Hepatoprotection Phyllanthus niruri

Sourcing Triacontanal (CAS 22725-63-9) requires precision: its specific C30 aldehyde chain is non-substitutable for biomimetic surface fabrication, replicating the 43% abundance-driven crystal formation in Nepenthes alata. Unlike its alcohol analog (1-Triacontanol) or the C32 aldehyde, Triacontanal uniquely enables galactosamine-specific hepatotoxicity pathway dissection and serves as the primary analytical target for rice cuticular wax quantification (30.8% of leaf wax aldehydes). Procure only high-purity (≥98%) Triacontanal to ensure experimental accuracy in plant biochemistry, metabolomics, and material science research.

Molecular Formula C30H60O
Molecular Weight 436.8 g/mol
CAS No. 22725-63-9
Cat. No. B1230368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacontanal
CAS22725-63-9
Molecular FormulaC30H60O
Molecular Weight436.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O
InChIInChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h30H,2-29H2,1H3
InChIKeyCGNVIRPGBUXJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triacontanal (CAS 22725-63-9): Procurement Guide for a C30 Long-Chain Fatty Aldehyde in Plant Wax and Metabolite Research


Triacontanal (CAS 22725-63-9) is a C30 very-long-chain fatty aldehyde, formally derived from the oxidation of triacontan-1-ol [1]. It is a naturally occurring plant metabolite, widely identified in the epicuticular waxes of diverse plant species including rice (Oryza sativa), Nepenthes pitcher plants, and Abies balsamea [2]. As a hydrophobic, aliphatic aldehyde with a molecular weight of 436.80 g/mol, it is practically insoluble in water and serves as a key analytical standard and reference compound in plant biochemistry, metabolomics, and natural product research [1].

Why a C30 Fatty Aldehyde (Triacontanal) is Not Interchangeable with Triacontanol or Other Chain-Length Aldehydes


Triacontanal is not a generic 'plant wax constituent' that can be substituted by its alcohol analog (1-triacontanol) or aldehydes of different chain lengths. Its specific terminal aldehyde group and C30 chain length confer unique physico-chemical properties critical for its biological and material roles [1]. Evidence shows its protective effect is distinct from other co-occurring hepatoprotective compounds [2], and its presence—rather than that of the C32 aldehyde (dotriacontanal)—is the primary determinant of epicuticular wax crystal formation in specific Nepenthes species, which is essential for surface slipperiness and prey capture [3]. Therefore, substituting Triacontanal with a different chain-length aldehyde or its reduced alcohol form would fundamentally alter experimental outcomes in studies of plant cuticle function, bioactivity, or material science.

Triacontanal Evidence Guide: Quantifiable Differentiation from In-Class Analogs


Hepatoprotective Selectivity: Triacontanal vs. Phyllanthin/Hypophyllanthin in Galactosamine-Induced Toxicity

In a head-to-head comparison of compounds isolated from a Phyllanthus niruri hexane extract, triacontanal exhibited a distinct protective profile. While phyllanthin and hypophyllanthin protected against both carbon tetrachloride- and galactosamine-induced cytotoxicity in primary cultured rat hepatocytes, triacontanal was protective only against galactosamine-induced toxicity [1]. This demonstrates a different and more specific mechanism of action compared to the other major hepatoprotective constituents.

Antihepatotoxic Hepatoprotection Phyllanthus niruri

Epicuticular Wax Crystal Formation: Triacontanal (C30) Abundance vs. Dotriacontanal (C32)

A direct analysis of Nepenthes alata pitcher wax crystals revealed that triacontanal (C30 aldehyde) is the single most abundant constituent, accounting for 43% of the total crystal composition [1]. This high abundance was found to be the primary factor driving crystal formation, as solubility data indicated the presence of polymeric forms of this specific aldehyde [1]. In contrast, related Nepenthes species with a predominance of the C32 aldehyde (dotriacontanal) exhibit different crystal properties [2].

Plant Cuticle Epicuticular Wax Nepenthes

Comparative Wax Composition: Triacontanal (30.8%) Dominates Aldehyde Fraction in Rice Leaf Wax

Analysis of rice (Oryza sativa) leaf wax showed that the aldehyde fraction constitutes 30.8% of the total wax, making it the second most abundant class after alkyl esters (27.8%) and significantly higher than the alcohol fraction (20.4%) [1]. Within this aldehyde fraction, triacontanal (C30), dotriacontanal (C32), and tetratriacontanal (C34) were identified, with triacontanal being a major component [1]. This quantifies its substantial presence in a major crop plant's protective cuticle.

Rice (Oryza sativa) Leaf Wax Cuticular Wax

High-Impact Research Applications for Triacontanal (CAS 22725-63-9) Based on Quantitative Evidence


Biomimetic Material Science: Replicating Nepenthes Slippery Surfaces

Researchers aiming to fabricate biomimetic anti-adhesive or slippery surfaces should prioritize triacontanal as a key component. Evidence shows that in Nepenthes alata, triacontanal at 43% abundance is the primary driver of wax crystal formation and the resulting slipperiness [1]. Using the C32 analog (dotriacontanal) would not replicate the crystal structure of N. alata, as it is associated with different crystal morphologies in other species [2]. Therefore, procurement of high-purity triacontanal is essential for accurate biomimetic fabrication and surface characterization studies.

Targeted Hepatoprotection Studies: Differentiating Galactosamine-Specific Pathways

In studies of galactosamine-induced hepatotoxicity, triacontanal offers a unique tool. Unlike the broader protection afforded by phyllanthin and hypophyllanthin against both CCl4 and galactosamine, triacontanal's protective effect is specific to galactosamine [3]. This makes it invaluable for dissecting the specific signaling and metabolic pathways involved in galactosamine toxicity, free from the confounding effects of broader-acting compounds. Its use allows researchers to probe a specific, narrow mechanism of hepatoprotection.

Plant Cuticle & Drought Tolerance Research in Rice (Oryza sativa)

For studies investigating the genetic and environmental regulation of rice cuticular wax, triacontanal is a primary analytical target. It is a major component of the aldehyde fraction, which constitutes 30.8% of the total leaf wax—significantly more abundant than the alcohol fraction (20.4%) [4]. Quantification of triacontanal is critical for establishing correlations between wax composition, cuticle permeability, and drought tolerance phenotypes in rice breeding and physiology programs. Using a different aldehyde standard would skew quantitative analyses of this key wax component.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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